1-(4-iodophenyl)-N,N-dimethylethanamine
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Overview
Description
1-(4-iodophenyl)-N,N-dimethylethanamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an ethanamine group with two methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of alternative solvents and catalysts to optimize the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents, temperature range 25-60°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-iodophenyl)piperidine: Similar in structure but contains a piperidine ring instead of an ethanamine group.
4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione: Contains a dithiazole ring and exhibits different chemical properties and reactivity
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(phenyl)tetrazolium chloride: A tetrazolium salt with distinct biological activities and applications.
Uniqueness
1-(4-iodophenyl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its iodine atom and dimethylated ethanamine group make it a versatile compound for various synthetic and research applications. Additionally, its potential therapeutic properties and industrial uses further highlight its significance in scientific research and development.
Properties
Molecular Formula |
C10H14IN |
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Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3 |
InChI Key |
KFYSUXMQFPVIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N(C)C |
Origin of Product |
United States |
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